Cas no 2090951-91-8 ((1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol)

(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol 化学的及び物理的性質
名前と識別子
-
- 2090951-91-8
- F2198-4855
- AKOS026723826
- (1-ethyl-3-thiophen-3-ylpyrazol-4-yl)methanol
- (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol
- 1H-Pyrazole-4-methanol, 1-ethyl-3-(3-thienyl)-
-
- インチ: 1S/C10H12N2OS/c1-2-12-5-9(6-13)10(11-12)8-3-4-14-7-8/h3-5,7,13H,2,6H2,1H3
- InChIKey: OSGNIXWLVOADOR-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1)C1C(CO)=CN(CC)N=1
計算された属性
- せいみつぶんしりょう: 208.06703418g/mol
- どういたいしつりょう: 208.06703418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 66.3Ų
じっけんとくせい
- 密度みつど: 1.27±0.1 g/cm3(Predicted)
- ふってん: 357.6±37.0 °C(Predicted)
- 酸性度係数(pKa): 14.02±0.10(Predicted)
(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E153801-1g |
(1-ethyl-3-(thiophen-3-yl)-1h-pyrazol-4-yl)methanol |
2090951-91-8 | 1g |
$ 660.00 | 2022-06-05 | ||
Life Chemicals | F2198-4855-0.5g |
(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol |
2090951-91-8 | 95%+ | 0.5g |
$442.0 | 2023-09-06 | |
Life Chemicals | F2198-4855-1g |
(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol |
2090951-91-8 | 95%+ | 1g |
$466.0 | 2023-09-06 | |
Life Chemicals | F2198-4855-5g |
(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol |
2090951-91-8 | 95%+ | 5g |
$1398.0 | 2023-09-06 | |
Life Chemicals | F2198-4855-2.5g |
(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol |
2090951-91-8 | 95%+ | 2.5g |
$932.0 | 2023-09-06 | |
TRC | E153801-100mg |
(1-ethyl-3-(thiophen-3-yl)-1h-pyrazol-4-yl)methanol |
2090951-91-8 | 100mg |
$ 115.00 | 2022-06-05 | ||
TRC | E153801-500mg |
(1-ethyl-3-(thiophen-3-yl)-1h-pyrazol-4-yl)methanol |
2090951-91-8 | 500mg |
$ 435.00 | 2022-06-05 | ||
Life Chemicals | F2198-4855-0.25g |
(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol |
2090951-91-8 | 95%+ | 0.25g |
$419.0 | 2023-09-06 | |
Life Chemicals | F2198-4855-10g |
(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol |
2090951-91-8 | 95%+ | 10g |
$1957.0 | 2023-09-06 |
(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol 関連文献
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanolに関する追加情報
Recent Advances in the Study of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol (CAS: 2090951-91-8)
The compound (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol (CAS: 2090951-91-8) has recently emerged as a promising scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. This research brief synthesizes the latest findings regarding its synthesis, biological activity, and potential applications in drug discovery.
Recent studies have demonstrated that this pyrazole-thiophene hybrid exhibits significant structural versatility, allowing for diverse modifications that can fine-tune its pharmacological properties. The presence of both the pyrazole and thiophene moieties contributes to its unique electronic properties and binding characteristics, making it particularly interesting for targeting various enzyme systems.
In terms of synthetic methodology, a 2023 study published in the Journal of Medicinal Chemistry reported an optimized three-step synthesis route for (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol with an overall yield of 68%. The process involves a Knorr pyrazole synthesis followed by selective N-alkylation and subsequent reduction of the ester intermediate. This improved synthetic protocol has significantly enhanced the accessibility of this compound for further biological evaluation.
Pharmacological investigations have revealed that derivatives of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol show promising activity against several biological targets. Notably, a series of analogs demonstrated potent inhibitory effects against protein kinase C (PKC) isoforms, with IC50 values in the low micromolar range. Molecular docking studies suggest that the hydroxyl group plays a crucial role in forming hydrogen bonds with key residues in the ATP-binding pocket.
The compound's potential in CNS drug development has been highlighted in recent preclinical studies. Structural modifications at the ethanol moiety have yielded derivatives with improved blood-brain barrier penetration, as evidenced by in vitro PAMPA-BBB assays. These findings open new avenues for developing neuroprotective agents or treatments for neurodegenerative disorders.
Current challenges in the development of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol-based therapeutics include optimizing metabolic stability and reducing potential off-target effects. Recent ADME studies indicate that the compound undergoes rapid phase II metabolism, suggesting the need for strategic structural modifications to improve pharmacokinetic properties.
Future research directions include exploring the compound's potential in combination therapies and investigating its activity against emerging biological targets. The unique structural features of (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol continue to make it a valuable scaffold for medicinal chemistry innovation, with several patent applications filed in 2023-2024 covering novel derivatives and their therapeutic applications.
2090951-91-8 ((1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol) 関連製品
- 1806274-37-2(5-Difluoromethoxy-2,3-dimethylanisole)
- 1227210-35-6(1-Bromo-4-fluoro-2-methyl-3-nitrobenzene)
- 1255529-23-7(Ent-Edoxaban)
- 910228-13-6((2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl Hexadec-9-enoate)
- 27700-54-5(3-Chlorophenylglyoxal)
- 2171271-20-6(8-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidooctanoic acid)
- 2803882-16-6(3-(6-(Hydroxymethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione)
- 681269-37-4(N-2-(3,4-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3,4-dimethylbenzamide)
- 2137585-22-7(4-bromo-1-2-(methoxymethyl)-3-methylbutyl-1H-pyrazol-3-amine)
- 922660-45-5(N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-yl)methylacetamide)




